
Tributyl(pentadecyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(pentadecyl)phosphanium chloride is a quaternary phosphonium compound with the chemical formula C27H58ClP. It is a type of organophosphorus compound that contains a phosphorus atom bonded to four organic groups, making it a quaternary phosphonium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(pentadecyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with pentadecyl chloride. The reaction typically involves dissolving tributylphosphine and pentadecyl chloride in a mixed solvent composed of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the preparation of a crude product, followed by vacuum filtration, extraction, and drying. The use of N,N-dimethylformamide as a solvent and nitrogen gas as a protective gas is common in industrial production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(pentadecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: It reacts with oxygen to form the corresponding phosphine oxide.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new phosphonium salts.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Tributyl(pentadecyl)phosphine oxide.
Substitution: New quaternary phosphonium salts with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Tributyl(pentadecyl)phosphanium chloride has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as a biocide in hydraulic fracturing fluids to control microbial growth.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed as a cationic surfactant in the flotation separation of minerals.
Wirkmechanismus
The mechanism of action of tributyl(pentadecyl)phosphanium chloride involves its interaction with cellular components. It has been shown to cause mitochondrial dysfunction by disrupting ATP production and increasing oxidative stress markers such as superoxide dismutase and lipid hydroperoxides . This disruption leads to compromised cell viability and can enhance the biocidal effects of other compounds, such as sodium chloride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltetradecylphosphonium chloride: Another quaternary phosphonium compound with similar applications in biocides and surfactants.
Tetrabutylphosphonium chloride: Used in similar industrial applications but with different alkyl chain lengths.
Uniqueness
Tributyl(pentadecyl)phosphanium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and biocidal efficacy compared to shorter-chain phosphonium compounds. This makes it particularly effective in applications requiring strong surface activity and microbial control.
Eigenschaften
CAS-Nummer |
103147-24-6 |
|---|---|
Molekularformel |
C27H58ClP |
Molekulargewicht |
449.2 g/mol |
IUPAC-Name |
tributyl(pentadecyl)phosphanium;chloride |
InChI |
InChI=1S/C27H58P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-27-28(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JLXCTAFGQGEYHC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


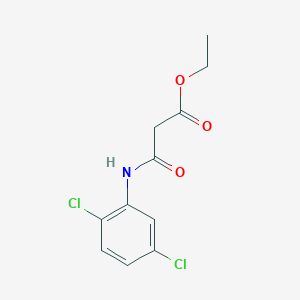
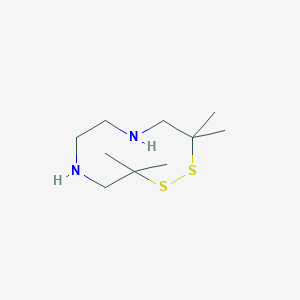

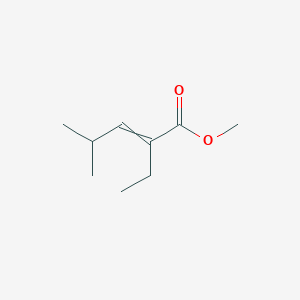


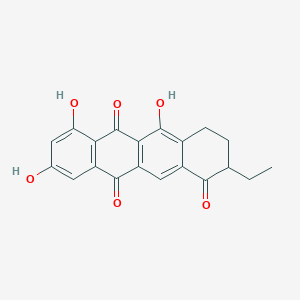

![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)

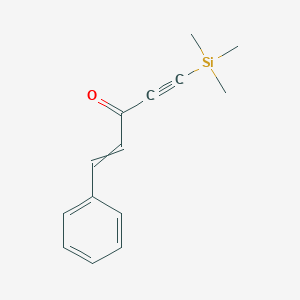
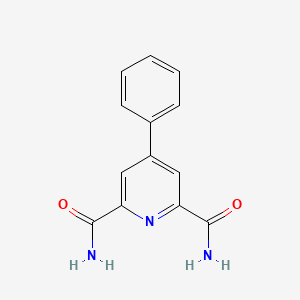
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

